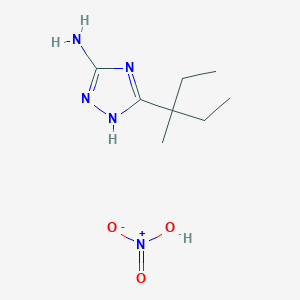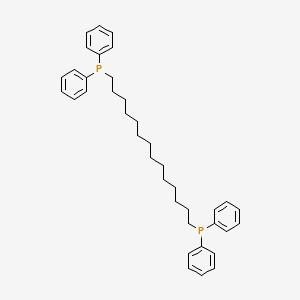
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a deca-5,8-dien-1-ol backbone, with methyl and isopropyl substituents at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where an appropriate alkyl or aryl magnesium halide reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. The final product is usually purified through distillation or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a saturated alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, Ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Applications De Recherche Scientifique
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol: A structurally similar compound with a hydroxyl group attached to a naphthalene ring.
γ-Eudesmol: Another alcohol with a similar molecular structure and functional groups.
Uniqueness
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol is unique due to its specific arrangement of methyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
| 78849-02-2 | |
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
3,9-dimethyl-6-propan-2-yldeca-5,8-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-12(2)6-8-15(13(3)4)9-7-14(5)10-11-16/h6,9,13-14,16H,7-8,10-11H2,1-5H3 |
Clé InChI |
CFIYQFQHFHZMPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=CCC(C)CCO)CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
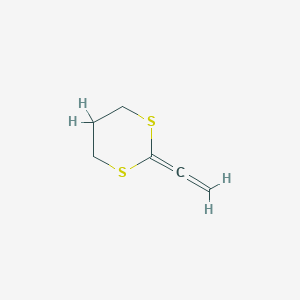
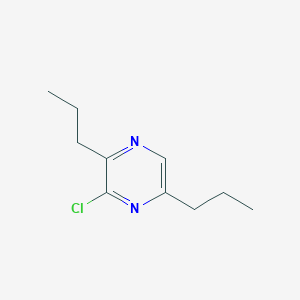


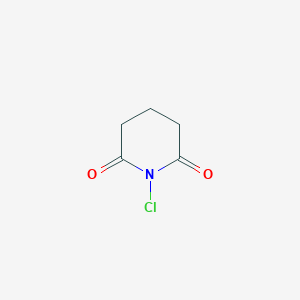
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
